molecular formula C9H11ClFN B13589425 2-(3-Chloro-5-fluorophenyl)propan-2-amine

2-(3-Chloro-5-fluorophenyl)propan-2-amine

Cat. No.: B13589425
M. Wt: 187.64 g/mol
InChI Key: CDVKBWISSHOJJJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde.

    Formation of Intermediate: The starting material undergoes a series of reactions, including reduction and amination, to form the intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as reductive amination, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzyme Activity: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Altering Gene Expression: It may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)propan-2-amine: Similar structure but lacks the fluorine atom.

    2-(3-Fluorophenyl)propan-2-amine: Similar structure but lacks the chlorine atom.

    2-(3-Chloro-4-fluorophenyl)propan-2-amine: Similar structure with different positions of chlorine and fluorine atoms.

Uniqueness

2-(3-Chloro-5-fluorophenyl)propan-2-amine is unique due to the specific positions of the chlorine and fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11ClFN/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

CDVKBWISSHOJJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)F)N

Origin of Product

United States

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